Myelin Basic Protein (MBP) (68-82), guinea pig

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Myelin Basic Protein (68-82), guinea pig, is a fragment of the myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This protein fragment is known for its role in inducing experimental allergic encephalomyelitis, a model for multiple sclerosis . The sequence of this peptide is Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn .

Mechanism of Action

Target of Action

The primary target of Myelin Basic Protein (68-82), Guinea Pig is the immune system, specifically the T cells . This protein fragment is an immunodominant peptide epitope observed in multiple sclerosis and can be used to induce immune tolerance and downregulate T cell reactivity to myelin .

Mode of Action

Myelin Basic Protein (68-82), Guinea Pig interacts with T cells, inducing a response that can lead to the development of experimental allergic encephalomyelitis (EAE), a model for human inflammatory demyelinating diseases . This interaction with T cells can lead to changes in the immune response, potentially leading to immune tolerance .

Biochemical Pathways

It is known that this protein fragment plays a role in the immune response, particularly in the context of autoimmune diseases like multiple sclerosis . It is believed to interact with the lipids in the myelin membrane by electrostatic and hydrophobic interactions .

Pharmacokinetics

As a peptide, it is expected to be soluble in water and dmso

Result of Action

The interaction of Myelin Basic Protein (68-82), Guinea Pig with T cells can lead to changes in the immune response. Specifically, it can induce experimental allergic encephalomyelitis (EAE) in animal models . EAE is a commonly used experimental model for studying human inflammatory demyelinating diseases, such as multiple sclerosis .

Biochemical Analysis

Biochemical Properties

Myelin Basic Protein (68-82), guinea pig plays a significant role in biochemical reactions. It interacts with several biomolecules, including lipids in the myelin membrane, through electrostatic and hydrophobic interactions . These interactions help maintain the correct structure of myelin .

Cellular Effects

The effects of Myelin Basic Protein (68-82), guinea pig on cells are profound. It has been observed to induce experimental allergic encephalomyelitis . In vitro studies have shown that it can significantly increase the number of activated T-lymphocytes in whole blood .

Molecular Mechanism

At the molecular level, Myelin Basic Protein (68-82), guinea pig exerts its effects through various mechanisms. It is known to induce immune tolerance and downregulate T cell reactivity to myelin . This protein fragment is also the target of many post-translational modifications, including N-terminal acetylation, arginine methylation, phosphorylation by various serine/threonine protein-kinases, and deamidation on some glutamine residues .

Temporal Effects in Laboratory Settings

Over time, the effects of Myelin Basic Protein (68-82), guinea pig can change. For instance, in experimental autoimmune encephalomyelitis (EAE) models, the onset of symptoms is slightly delayed, and the maximal clinical score is markedly decreased compared to controls .

Dosage Effects in Animal Models

In animal models, the effects of Myelin Basic Protein (68-82), guinea pig vary with different dosages. For example, in EAE models, pretreatment with bee venom acupuncture from the same day of MBP (68-82) immunization can affect the induction and progression of EAE and weight loss .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myelin Basic Protein (68-82), guinea pig, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Myelin Basic Protein (68-82), guinea pig, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Myelin Basic Protein (68-82), guinea pig, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Scientific Research Applications

Myelin Basic Protein (68-82), guinea pig, has several scientific research applications:

Chemistry: It is used to study peptide synthesis and modification.

Biology: It is used to investigate the structure and function of myelin in the central nervous system.

Medicine: It is used as a model to study multiple sclerosis and other autoimmune diseases.

Industry: It is used in the development of diagnostic tools and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Myelin Basic Protein (104-118), human: Another fragment of myelin basic protein used in similar research applications.

Myelin Basic Protein (68-84), bovine: A similar fragment from bovine myelin basic protein.

Uniqueness

Myelin Basic Protein (68-82), guinea pig, is unique due to its specific sequence and its ability to induce experimental allergic encephalomyelitis in guinea pigs. This makes it a valuable tool for studying the mechanisms of autoimmune diseases and developing potential therapies .

Properties

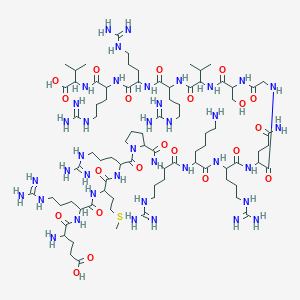

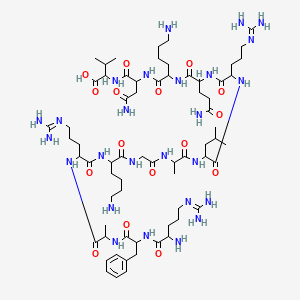

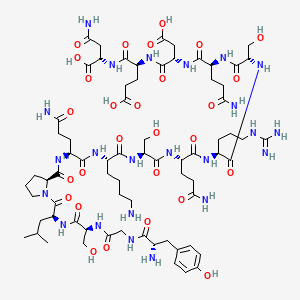

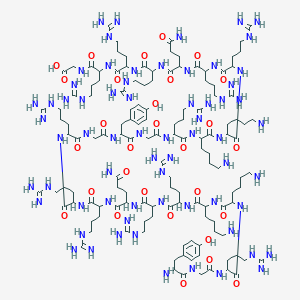

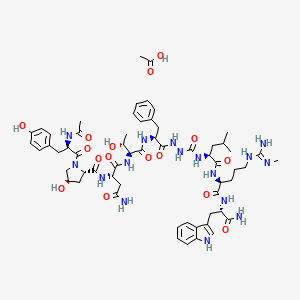

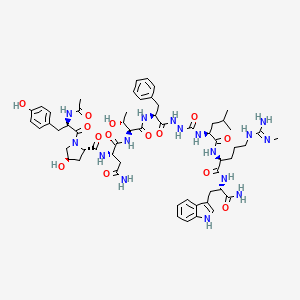

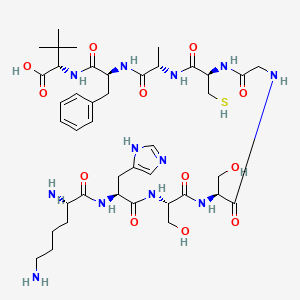

IUPAC Name |

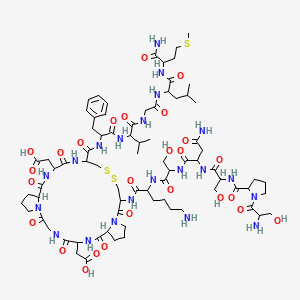

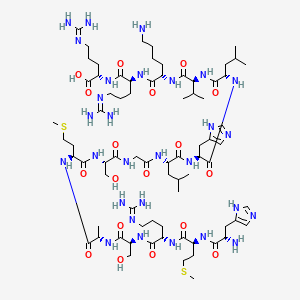

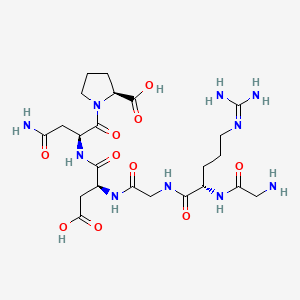

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVJYNCPHLNVSO-OXKPGLRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H113N23O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1736.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

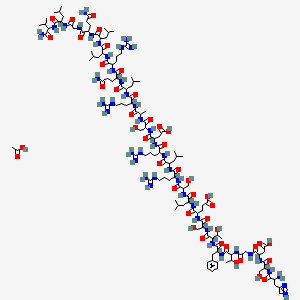

![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)